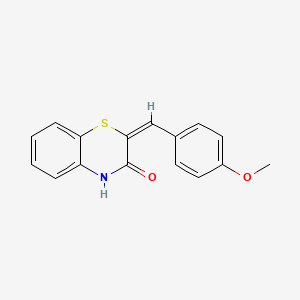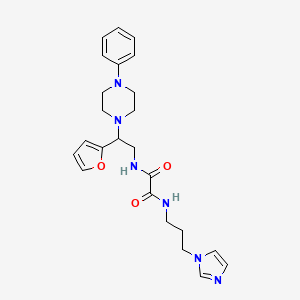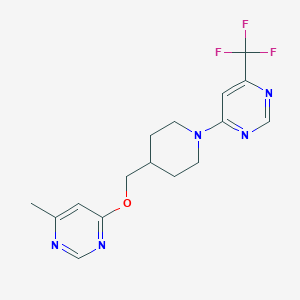
4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H29N3O2S and its molecular weight is 447.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arylamides and PET Tracers
Compounds with structural features similar to the specified chemical have been explored for their potential in diagnostic imaging, particularly in the development of PET (Positron Emission Tomography) radiotracers. For instance, Arylamides hybrids, which share a conceptual relationship in terms of molecular complexity and potential sigma receptor affinity, have been investigated for tumor diagnosis. These studies involve exploring the compounds' affinity at σ(2) receptors, which are potential targets for tumor imaging and diagnosis. The research on these hybrids aims to develop good candidates for σ(2) PET tracers, highlighting the importance of molecular design in enhancing selectivity and reducing undesired interactions, such as those with P-glycoprotein, which could limit diagnostic utility in tumors overexpressing this transporter (Abate et al., 2011).
Anticancer Activity
Another significant area of research involves the synthesis of fused quinoline derivatives with demonstrated antiproliferative activities and inhibitions of specific kinases, such as tyrosine kinases and Pim-1 kinase. These compounds, through various synthetic pathways, have been tested against several cancer cell lines, showing promising inhibitory activities. This line of research underscores the potential of structurally complex molecules in the development of novel anticancer agents, offering insights into the mechanisms of action and the potential therapeutic impact of such compounds (Mohareb et al., 2022).
Novel Antimicrobial Agents
Research has also extended into the antimicrobial domain, where compounds with structural similarities are synthesized and evaluated for their antibacterial and antifungal activities. This involves the exploration of novel chemical entities that could serve as potent antimicrobial agents, with studies often focusing on their efficacy against a range of pathogenic bacterial and fungal strains. The synthesis and characterization of these compounds are critical in identifying new therapeutic options to combat antimicrobial resistance (Desai et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide in the presence of a suitable base and solvent.", "Starting Materials": [ "4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde", "N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide", "Suitable base", "Solvent" ], "Reaction": [ "To a stirred solution of 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde (1.0 equiv) in a suitable solvent, a solution of N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide (1.2 equiv) in the same solvent is added dropwise at room temperature.", "The reaction mixture is stirred at room temperature for 2-3 hours.", "A suitable base is added to the reaction mixture to neutralize the formed acid.", "The resulting mixture is stirred for an additional 1-2 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to afford the desired product." ] } | |
CAS-Nummer |
958563-93-4 |
Molekularformel |
C26H29N3O2S |
Molekulargewicht |
447.6 |
IUPAC-Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H29N3O2S/c30-24(27-22-11-5-7-18-6-1-2-8-20(18)22)19-14-12-17(13-15-19)16-29-25(31)21-9-3-4-10-23(21)28-26(29)32/h1-4,6,8-10,17,19,22H,5,7,11-16H2,(H,27,30)(H,28,32) |
InChI-Schlüssel |
VCNVFAZVWVUTPC-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2602779.png)

![1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2602783.png)








![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2602797.png)

![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)
